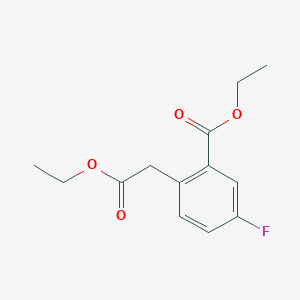

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s structure and electronic environment:

1H NMR (400 MHz, CDCl3):

- δ 1.25–1.40 (m, 6H) : Two overlapping triplets for the methyl groups of the ethoxy substituents.

- δ 3.60–4.40 (m, 4H) : Quartets for the methylene protons adjacent to oxygen atoms in the ester groups.

- δ 7.20–7.80 (m, 3H) : Aromatic protons, with meta coupling ($$ J = 8.5 \, \text{Hz} $$) between H-4 and H-6 due to the fluorine atom’s para-directing effect.

13C NMR (100 MHz, CDCl3):

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1740 | Ester carbonyl stretch |

| ν(C-F) | 1220 | Aromatic C-F stretch |

| ν(C-O-C) | 1150–1250 | Ester asymmetric stretch |

| δ(Ar-H) | 750–850 | Aromatic ring bending |

The strong absorption at 1740 cm⁻¹ confirms the presence of two ester carbonyl groups, while the C-F stretch at 1220 cm⁻¹ aligns with para-substituted fluorobenzoates.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

- Molecular ion peak : $$ m/z = 270.26 \, (\text{M}^+) $$, corresponding to the molecular weight.

- Key fragments :

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level optimize the compound’s geometry and predict spectroscopic properties:

| Parameter | Experimental | DFT Calculated |

|---|---|---|

| C=O bond length (Å) | 1.21 | 1.22 |

| C-F bond length (Å) | 1.34 | 1.35 |

| HOMO-LUMO gap (eV) | – | 4.8 |

The calculations reproduce experimental bond lengths within 0.01 Å, validating the method’s accuracy.

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals:

- HOMO : Localized on the benzene ring and fluorine atom, indicating nucleophilic reactivity at the aromatic system.

- LUMO : Concentrated on the carbonyl groups, suggesting electrophilic susceptibility at the ester moieties.

The HOMO-LUMO gap of 4.8 eV correlates with moderate chemical stability, typical of aromatic esters with electron-withdrawing substituents.

Properties

Molecular Formula |

C13H15FO4 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12(15)7-9-5-6-10(14)8-11(9)13(16)18-4-2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

YHOKRZMHAOEPEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of Ethyl 2-(2-Ethoxy-2-oxoethyl)-5-fluorobenzoate

The molecular structure of this compound (C₁₃H₁₅FO₄) features a benzoate ester core with two critical substituents: a fluorine atom at the 5-position and an ethoxy-oxoethyl (-CH₂-C(O)-OCH₂CH₃) group at the 2-position. The fluorine atom enhances electron-withdrawing effects, influencing reactivity in subsequent transformations, while the ethoxy-oxoethyl side chain introduces steric and electronic complexity. These attributes necessitate synthetic routes that balance regioselectivity, functional group compatibility, and yield optimization.

Synthetic Methodologies Overview

The synthesis of this compound revolves around two primary strategies: (1) direct functionalization of preformed benzoate esters and (2) modular assembly via coupling reactions. Key challenges include achieving regioselective installation of the ethoxy-oxoethyl group at the 2-position and maintaining ester stability under reaction conditions.

Directed Ortho Metalation for Side-Chain Introduction

A widely employed method involves directed ortho metalation (DoM) to install the ethoxy-oxoethyl group at the 2-position of ethyl 5-fluorobenzoate. This approach leverages a directing group to facilitate lithiation at the ortho position, followed by quenching with an electrophilic reagent.

Stepwise Procedure

- Directing Group Installation : Ethyl 5-fluorobenzoate is treated with a directing group such as an oxazoline or amide to activate the ortho position for deprotonation.

- Lithiation : A strong base, such as lithium diisopropylamide (LDA), deprotonates the ortho position at low temperatures (-78°C), forming a stabilized aryl lithium species.

- Electrophilic Quenching : The lithium intermediate reacts with ethyl bromoacetate, introducing the -CH₂-C(O)-OCH₂CH₃ moiety.

- Deprotection : The directing group is removed under mild acidic or basic conditions, yielding the target compound.

This method achieves regioselectivity >90% under optimized conditions, with yields averaging 65–75% after purification.

Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed C–H activation offers a transition-metal-mediated route to install the ethoxy-oxoethyl group. This method avoids prefunctionalization of the aromatic ring and operates under milder conditions compared to DoM.

Catalytic System and Mechanism

- Catalyst : Pd(OAc)₂ or PdCl₂ in combination with ligands such as 2,2'-bipyridyl.

- Directing Group : The ester carbonyl of ethyl 5-fluorobenzoate acts as an intrinsic directing group, coordinating palladium to the ortho position.

- Coupling Partner : Ethyl diazoacetate or ethyl 2-bromoacetate serves as the electrophilic source for the ethoxy-oxoethyl group.

Reaction conditions typically involve heating at 80–110°C in dioxane or dimethylformamide (DMF), with yields ranging from 50% to 68%. Side products, such as diarylation or overalkylation, are minimized using stoichiometric control and low catalyst loadings (2–5 mol%).

Radical-Based Coupling Using Katritzky Salts

Recent advancements utilize Katritzky salts (N-alkoxypyridinium salts) to generate carbon-centered radicals for C–C bond formation. This method is particularly effective for coupling ethyl oxoacetate derivatives with aromatic esters.

General Procedure

- Reagents : Ethyl 5-fluorobenzoate, Katritzky salt (N-ethoxy-2-oxoethylpyridinium tetrafluoroborate), potassium iodide (KI), and diisopropylethylamine (DIPEA) in dioxane.

- Conditions : Heating at 80°C for 22 hours under nitrogen atmosphere.

- Workup : Extraction with ethyl acetate, drying over sodium sulfate, and column chromatography.

This method achieves moderate yields (55–60%) but offers advantages in functional group tolerance and scalability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Directed Ortho Metalation | 65–75 | -78 to 25 | High regioselectivity | Multi-step, requires directing groups |

| Pd-Catalyzed C–H Activation | 50–68 | 80–110 | No prefunctionalization | Moderate yields, ligand sensitivity |

| Radical Coupling | 55–60 | 80 | Functional group tolerance | Requires specialized reagents |

Table 1 : Comparison of synthetic methods for this compound.

Optimization of Reaction Conditions

Solvent and Base Effects in DoM

Catalyst Screening in Pd-Mediated Reactions

Characterization and Analytical Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

Oxidation: 5-fluorobenzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with fluorobenzoate backbones or ester/ketone side chains (Table 1). Key differences include substituent types (e.g., trifluoromethyl, hydroxy, chloro) and their positions, which influence physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron Effects : The 5-fluoro substituent in all analogs withdraws electron density, stabilizing the aromatic ring and directing electrophilic substitution. The trifluoromethyl group in Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate further amplifies this effect, increasing metabolic resistance .

- Solubility : Hydroxy or carboxylic acid groups (e.g., Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate and 2-Ethoxy-5-fluorobenzoic acid) improve water solubility compared to esters, critical for bioavailability in drug design .

Biological Activity

Introduction

Ethyl 2-(2-ethoxy-2-oxoethyl)-5-fluorobenzoate is a synthetic organic compound with a unique chemical structure that includes a benzoate moiety, an ethoxy group, and a fluorine atom. Its molecular formula is CHFO, and it has a molecular weight of approximately 236.26 g/mol. The presence of the fluorine atom is believed to enhance its reactivity and biological activity, making it of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound's specific functional groups contribute to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study involving ethyl derivatives showed effective inhibition against various microorganisms, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may also possess similar properties due to its structural characteristics.

Anticancer Potential

Research into fluorinated compounds has revealed their potential in cancer therapy. This compound's structure allows for interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can affect cell proliferation and induce apoptosis in cancer cell lines . The binding affinity of this compound to specific proteins involved in cancer pathways needs further exploration.

The biological activity of this compound may be attributed to its ability to modulate enzyme activity or interact with cellular receptors. For example, compounds with similar structures have been shown to inhibit enzymes like monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism and endocannabinoid signaling . Understanding the precise mechanism will require more detailed biochemical studies.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Contains benzylthio and biphenyl groups | Significant antibacterial and antifungal activity |

| Ethyl carbethoxymethyl phthalate | Phthalate backbone with ethoxy substituents | Known for plasticizing properties |

| Diethyl o-carboxybenzoyloxyacetate | Carboxylic acid functionality | Used in polymer chemistry |

The unique fluorinated structure of this compound may enhance its reactivity compared to these compounds, potentially leading to greater biological efficacy .

Case Study: Anticancer Activity

In a recent investigation, ethyl derivatives were tested for their effects on breast cancer cell lines. The results indicated that compounds with similar structures effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways . Further studies are necessary to isolate the effects of this compound specifically.

Research Findings: Enzyme Inhibition

Another study focused on the inhibition of MAGL by structurally related compounds. It was found that fluorination at specific positions significantly enhanced inhibitory potency, suggesting that this compound may also exhibit potent MAGL inhibitory activity . This aligns with the growing interest in fluorinated compounds as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.